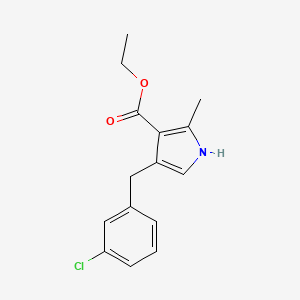

ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-3-19-15(18)14-10(2)17-9-12(14)7-11-5-4-6-13(16)8-11/h4-6,8-9,17H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKUHQWROJZBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1CC2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester moiety at position 3 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. For example:

Reaction :

Conditions :

-

Post-hydrolysis, the acid can be further derivatized via amide coupling or esterification.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole core participates in electrophilic substitutions, with regioselectivity influenced by substituents:

-

Chlorobenzyl group at position 4 directs electrophiles to positions 2 or 5 due to steric and electronic effects .

-

Methyl group at position 2 further stabilizes intermediates, favoring functionalization at position 5 .

Example : Formylation at position 5 using DMF/POCl₃:

Yield : Moderate (45–60%) .

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Multicomponent Reactions (MCRs)

The compound serves as a substrate in B(C₆F₅)₃-catalyzed MCRs with amines and allenes to generate 2α-functionalized pyrroles:

General Pathway :

Key Features :

Cross-Coupling Reactions

The methyl group at position 2 participates in cross-coupling under palladium catalysis:

Example : Negishi coupling with organozinc reagents:

Applications :

Biological Activity-Driven Modifications

Derivatives of this compound exhibit antitubercular activity when functionalized at position 4:

Lead Compound :

-

Ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery. Pyrrole derivatives are often found in many biologically active molecules, including pharmaceuticals. Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate can serve as a lead compound for developing new drugs targeting various diseases.

- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans . This suggests that this compound may also possess antimicrobial properties worth exploring.

- Anticancer Potential : Compounds with pyrrole structures have been investigated for their anticancer activities. The ability to modify substituents on the pyrrole ring allows researchers to tailor compounds for enhanced efficacy against cancer cells .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. Its reactive ester functional group facilitates various chemical transformations:

- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex organic molecules through reactions such as nucleophilic substitutions and coupling reactions . For example, it can be transformed into various pyrrole-based derivatives by modifying the chlorobenzyl group or the ethyl ester.

- Microwave-Assisted Synthesis : Recent advances have demonstrated the efficiency of microwave-assisted synthesis techniques for producing pyrrole derivatives, including this compound, which can significantly reduce reaction times and improve yields .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of pyrrole derivatives, compounds similar to this compound were synthesized and tested against various pathogens. The results indicated promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

Case Study 2: Drug Development

Another study focused on synthesizing pyrrole derivatives for cancer treatment. Researchers modified the this compound structure to enhance its anticancer properties. The resulting compounds showed significant cytotoxicity against several cancer cell lines, indicating that further development could lead to effective anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

Compound 215: Ethyl 4-((3-Fluoro-2-Iodophenyl)Carbonyl)-3-Methyl-1H-Pyrrole-2-Carboxylate

- Substituents : Position 4 features a 3-fluoro-2-iodophenyl carbonyl group instead of 3-chlorobenzyl.

- Synthesis : Prepared via reaction of ethyl 3-methyl-1H-pyrrole-2-carboxylate with 3-fluoro-2-iodobenzoyl chloride (23% yield) .

- Key Data :

- 1H NMR : δ 12.52 (NH singlet), 6.32 (pyrrole-H), 2.22 (methyl), 1.32 (ethyl ester).

- Mass (ESIMS) : m/z 402.2 (M+1), reflecting iodine’s high atomic mass.

- Implications: The iodine atom increases molecular weight and may enhance halogen bonding in biological systems.

Compound 6: Ethyl 5-(10-(2-Chloroacetyl)-10H-Phenothiazin-2-yl)-4-(1-(2-Chloro-Acetyl)-2-Oxoindolin-3-yl)-2-Methyl-1H-Pyrrole-3-Carboxylate

- Substituents: Complex substituents at positions 4 and 5, including phenothiazine and oxindole moieties with chloroacetyl groups.

- Implications: The chloroacetyl groups increase electrophilicity, favoring nucleophilic substitution reactions. The phenothiazine moiety may confer redox activity, contrasting with the simpler benzyl group in the target compound.

Compound in : Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)Propyl]Acetate

- Substituents : Combines benzyl, 4-chlorophenylpropyl, and bicyclic pyrrolo-pyrrole groups.

- Crystallography : Reported in Acta Crystallographica Section E, highlighting dense packing due to chlorophenyl and benzyl interactions .

- Implications : The 4-chlorophenyl group’s para-substitution may enhance crystallinity compared to the meta-substituted 3-chlorobenzyl in the target compound.

Structural and Functional Differences

Hydrogen Bonding and Crystal Packing

- Target Compound : The NH proton (δ ~12.5 in analogues) likely participates in hydrogen bonding, influencing crystal packing and solubility.

- Compound 215 : The carbonyl group at position 4 may engage in C=O···H-N interactions, similar to patterns analyzed in hydrogen-bonding studies .

- Compound in : Chlorine’s van der Waals radius and phenyl stacking may dominate packing, as seen in Mercury software analyses .

Biological Activity

Ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C13H14ClN O2

- Molecular Weight : Approximately 249.69 g/mol

- Functional Groups : Pyrrole ring, carboxylate group, chlorobenzyl moiety

The presence of the 3-chlorobenzyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain pyrrole derivatives could reduce cell viability in lung adenocarcinoma (A549) models by inducing apoptosis and inhibiting cell proliferation .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| This compound | A549 | 64% | |

| Methyl 4-(3-chlorobenzyl)-1H-pyrrole-3-carboxylate | A549 | 78% |

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been investigated. This compound has been screened against various pathogens, including multidrug-resistant strains. While specific data on this compound's antimicrobial efficacy is limited, related pyrrole compounds have shown moderate activity against Gram-positive bacteria, indicating potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The chlorobenzyl substitution is believed to enhance binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms. Studies suggest that modifications to the pyrrole ring can significantly alter the compound's efficacy and selectivity .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : The initial step involves cyclization reactions using appropriate precursors.

- Substitution Reactions : Electrophilic substitution can introduce the chlorobenzyl group onto the pyrrole ring.

- Esterification : The final step involves esterification to form the ethyl ester.

These synthetic pathways are crucial for optimizing yields and enhancing biological activity through structural modifications .

Case Studies and Research Findings

Several case studies have explored the biological activities of related pyrrole compounds:

- Anticancer Studies : A study demonstrated that certain pyrroles with similar substituents significantly reduced A549 cell viability compared to controls, suggesting a potential therapeutic role in lung cancer treatment .

- Antimicrobial Screening : Compounds structurally related to this compound were screened against resistant strains, revealing moderate effectiveness that warrants further exploration .

Q & A

Q. What synthetic methodologies are commonly employed for ethyl 4-(3-chlorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step protocol involving: (i) Pyrrole core formation : Condensation of β-keto esters with amines or ammonium acetate under acidic conditions. (ii) Substitution : Introduction of the 3-chlorobenzyl group via nucleophilic aromatic substitution or Friedel-Crafts alkylation. (iii) Esterification : Ethyl ester formation using ethanol under acid catalysis.

- Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (temperature, solvent polarity, catalyst loading). For example, replacing traditional Lewis acids with eco-friendly catalysts (e.g., ionic liquids) can improve regioselectivity .

- Validation : Confirm purity via melting point analysis, NMR (e.g., coupling constants for substituent orientation), and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Key Techniques :

- NMR : and NMR to resolve substituent positions (e.g., methyl at C2 vs. C3) and confirm benzyl group attachment via NOESY/ROESY correlations .

- X-Ray Diffraction : Single-crystal X-ray analysis resolves bond angles (e.g., C12–C17–C16 = 121.8° in related analogs) and confirms non-covalent interactions (e.g., Cl···π stacking) .

- FT-IR : Validate ester carbonyl stretches (~1700 cm) and N–H pyrrolic bonds (~3400 cm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate electronic properties and reaction mechanisms?

- Methodology :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the electron-withdrawing 3-chlorobenzyl group lowers HOMO energy, enhancing stability against oxidation .

- Reaction Path Analysis : Apply QM/MM simulations to map energy barriers for key steps (e.g., benzylation) and identify rate-limiting stages. ICReDD’s reaction path search algorithms can reduce experimental trial-and-error .

- Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) and crystal lattice parameters .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in antimicrobial IC values may arise from assay conditions (e.g., bacterial strain variability, solvent effects).

- Resolution Strategies :

(i) Orthogonal Assays : Validate results using both disc diffusion and microbroth dilution methods.

(ii) QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends.

(iii) Metabolite Screening : Rule out false positives from compound degradation using LC-MS .

Q. What strategies enhance bioactivity through structural modifications?

- Approach :

- SAR Studies : Replace the 3-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to modulate lipophilicity (clogP).

- Docking Simulations : Target enzymes like protein kinases (PDB ID: 1ATP) to optimize hydrogen bonding (e.g., pyrrole N–H with Asp184) .

- Prodrug Design : Hydrolyze the ethyl ester to a carboxylic acid in vivo for improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.